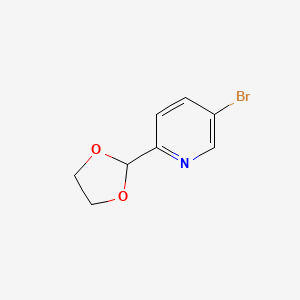

5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCADPDVDFTZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine: Nomenclature, Synthesis, and Cross-Coupling Applications

Introduction: The Strategic Value of the Acetal Scaffold

In medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold. However, the simultaneous presence of a reactive aldehyde (at C2) and a halogen handle (at C5) in 5-bromo-2-pyridinecarboxaldehyde presents a chemoselective challenge. The aldehyde group is highly electrophilic and susceptible to nucleophilic attack, oxidation, or polymerization under the basic or organometallic conditions typically required to functionalize the C5-bromine position.

This guide focuses on the ethylene acetal derivative (5-bromo-2-(1,3-dioxolan-2-yl)pyridine).[1] By masking the aldehyde as a robust 1,3-dioxolane, researchers can "switch off" the electrophilicity at C2, allowing for aggressive functionalization at C5 (e.g., Suzuki-Miyaura coupling, lithiation) before revealing the aldehyde for subsequent elaboration.

Nomenclature and Identification

Accurate database mining requires a mastery of synonyms. The compound is often indexed under its functional class (acetal) or as a derivative of the parent aldehyde.

Table 1: Chemical Identity & Synonyms

| Category | Identifier / Value |

| Systematic Name | This compound |

| Functional Name | 5-Bromo-2-pyridinecarboxaldehyde ethylene acetal |

| Parent Precursor | 5-Bromo-2-pyridinecarboxaldehyde (CAS: 31181-90-5) |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| SMILES | BrC1=CN=C(C2OCCO2)C=C1 |

| Key Structural Feature | Pyridine ring substituted at C2 with a cyclic acetal and at C5 with a bromine atom.[1][2][3][4][5][6][7] |

Note on CAS Numbers: While the parent aldehyde (CAS 31181-90-5) is a common catalog item, the acetal derivative is frequently synthesized in situ or custom-ordered. Researchers should search using the parent CAS and the keyword "ethylene acetal" to find specific commercial batches or synthesis protocols.

Synthesis: Protection of the Aldehyde

The formation of the 1,3-dioxolane ring is a thermodynamic equilibrium process driven by the removal of water (Le Chatelier's principle).

Mechanistic Rationale

The reaction utilizes ethylene glycol as the nucleophile and p-toluenesulfonic acid (p-TsOH) as the catalyst. The use of a non-polar solvent (Toluene or Benzene) allows for the azeotropic removal of water using a Dean-Stark apparatus, which is critical to drive the reaction to completion and prevent hydrolysis.

Experimental Protocol: Acetal Protection

Scale: 10 mmol (Reference Scale)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 5-bromo-2-pyridinecarboxaldehyde (1.86 g, 10 mmol), ethylene glycol (1.86 g, 30 mmol, 3.0 eq), and p-TsOH·H₂O (190 mg, 1.0 mmol, 10 mol%) to the flask.

-

Solvent: Add Toluene (40 mL).

-

Reaction: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the Dean-Stark trap.

-

Checkpoint: The reaction is typically complete when water evolution ceases (approx. 3–5 hours).

-

-

Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude acetal is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 8:1).

Figure 1: Acid-catalyzed protection of the aldehyde precursor.

Applications: The Orthogonal Strategy

Once protected, the pyridine ring becomes a versatile building block. The acetal group is stable to bases, nucleophiles, and organometallics, enabling chemistry at the C5-position that would otherwise destroy the aldehyde.

A. Suzuki-Miyaura Cross-Coupling

The C5-bromo position is an excellent handle for Palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids.[8]

-

Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Temperature: 90°C.

B. Lithiation (Halogen-Metal Exchange)

The bromine can be exchanged for lithium using n-BuLi at low temperatures (-78°C).[1] The resulting lithiated species can be trapped with electrophiles (e.g., CO₂, esters, or other aldehydes).

-

Critical Note: The acetal protects the C2 position from self-attack by the C5-lithio species.

C. Deprotection (The Reveal)

After the C5 functionalization is complete, the aldehyde is regenerated.

-

Conditions: 1N HCl / THF at room temperature for 2 hours.

Figure 2: Divergent synthetic pathways enabled by the acetal protection strategy.

References

-

Sigma-Aldrich (Merck). 5-Bromo-2-pyridinecarboxaldehyde (Product No. 694177). Retrieved from

-

BenchChem. Synthesis of Pyridine-Based Derivatives via Suzuki Cross-Coupling. (General protocols for pyridine coupling). Retrieved from

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Retrieved from

-

PubChem. 5-Bromo-2-pyridinecarboxaldehyde (Compound Summary). Retrieved from

Sources

- 1. 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine 95% | CAS: 959623-14-4 | AChemBlock [achemblock.com]

- 4. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-iodopyridine | C5H3BrIN | CID 593690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Technical Guide: Strategic Utilization of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine in Medicinal Chemistry

Executive Summary

5-Bromo-2-(1,3-dioxolan-2-yl)pyridine represents a high-value "bifunctional scaffold" in modern medicinal chemistry. Its structural utility lies in the orthogonality of its reactive centers: the C5-bromine serves as a handle for immediate metal-catalyzed cross-coupling, while the C2-dioxolane acts as a robust masking group for a formyl (aldehyde) moiety.

This guide details the strategic application of this intermediate to bypass the instability of free pyridine-carboxaldehydes during transition-metal catalysis. By employing this scaffold, researchers can construct complex biaryl cores before liberating the aldehyde for late-stage diversification (e.g., reductive amination), a workflow essential for generating structure-activity relationship (SAR) libraries in kinase and GPCR inhibitor discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Bromo-2-pyridinecarboxaldehyde ethylene acetal |

| CAS Registry | 220904-17-6 (Note: Isomer confusion exists in databases; verify structure) |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Dioxane, MeOH; Insoluble in water |

| Stability | Stable to base and nucleophiles; Labile to aqueous acid |

Structural Logic: The 1,3-dioxolane ring at C2 is electronically crucial. Unlike the electron-withdrawing formyl group (-CHO), the dioxolane is relatively electron-neutral. This prevents the deactivation of the pyridine ring toward oxidative addition at the C5-Br position, thereby facilitating smoother palladium-catalyzed cycles compared to the free aldehyde.

Strategic Utility: The "Masked" Advantage

Direct coupling of 5-bromo-2-pyridinecarboxaldehyde is fraught with synthetic risks:

-

Catalyst Poisoning: Free aldehydes can coordinate to Pd(0) species, dampening catalytic turnover.

-

Side Reactions: Base-mediated aldol condensations or Cannizzaro disproportionation can occur under Suzuki/Buchwald conditions.

-

Electronic Deactivation: The strong electron-withdrawing nature of the aldehyde makes the C-Br bond less electron-rich, potentially altering the rate of oxidative addition.

The Solution: The dioxolane acetal is stable to the basic conditions of Suzuki-Miyaura (Na₂CO₃, K₃PO₄) and Buchwald-Hartwig (NaOtBu) couplings. It is removed only when triggered by acidic hydrolysis, allowing for a "Protect-Couple-Deprotect-Diversify" workflow.

Synthetic Workflows & Protocols

Workflow A: C-C Bond Formation (Suzuki-Miyaura Coupling)

This protocol describes the coupling of the scaffold with an aryl boronic acid.

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Base: 2M Na₂CO₃ (aq) (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Protocol:

-

Inerting: Charge a reaction vial with the scaffold, boronic acid, and catalyst. Seal and purge with N₂ or Ar for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and 2M Na₂CO₃.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LCMS.

-

Critical Check: Ensure the acetal remains intact (M+H peak should correspond to the coupled acetal, not the aldehyde).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Caution:Do not use acidic washes (e.g., 1N HCl) during workup, as this will prematurely cleave the acetal.

-

Workflow B: Controlled Deprotection (Aldehyde Liberation)

Once the core is built, the aldehyde is revealed for further functionalization.

Protocol:

-

Dissolve the coupled acetal intermediate in THF/Water (4:1).

-

Add 1N HCl (5.0 equiv) or p-Toluenesulfonic acid (pTsOH) (0.5 equiv).

-

Stir at RT for 2–4 hours.

-

Neutralization: Quench carefully with sat. NaHCO₃ to pH 7–8.

-

Extraction: Extract immediately with DCM or EtOAc. The free aldehyde is now reactive and should be used promptly or stored under inert gas at -20°C.

Workflow C: Divergent Functionalization (Reductive Amination)

The liberated aldehyde is a gateway to amine libraries.

Protocol:

-

Combine the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE or DCM.

-

Add NaBH(OAc)₃ (1.5 equiv).

-

Stir at RT for 2–16 hours.

-

Result: Formation of a stable benzyl-amine type linkage, a common motif in kinase inhibitors (e.g., mimicking the ATP-binding hinge region interactions).

Visualizations

Diagram 1: Divergent Synthesis Strategy

This diagram illustrates the "Hub and Spoke" model where the scaffold serves as the central node for generating diverse chemical libraries.

Caption: Divergent synthesis workflow utilizing the bifunctional nature of the scaffold to access diverse chemical space.

Diagram 2: Reaction Decision Logic

A decision tree for optimizing reaction conditions based on the stability of the dioxolane ring.

Caption: Stability logic for the dioxolane protecting group during synthetic planning.

Applications in Drug Discovery[2]

Kinase Inhibitors

In the development of p38 MAP kinase inhibitors , the pyridine ring often acts as a hinge-binding motif. The 5-position is frequently substituted with an aryl group (via Suzuki coupling) to access the hydrophobic pocket, while the 2-position (derived from the aldehyde) is elaborated into an amide or amine to interact with solvent-exposed regions.

NAD+ Biosynthesis Modulation

Analogues of Nicotinamide Adenine Dinucleotide (NAD+) often require precise substitution on the pyridine ring. This scaffold allows for the installation of the ribose-mimic chain (via the aldehyde at C2) after the nicotinamide core has been modified at C5.

Antiviral Agents

Research into Varicella Zoster Virus (VZV) inhibitors has utilized substituted pyridine nucleosides. The scaffold serves as a precursor to 5-substituted pyridine bases, which are subsequently glycosylated or coupled to sugar mimics.

References

-

BenchChem. 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine Scaffolds in Synthetic Chemistry. (Accessed 2024).[1] Link

-

MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (2017).[2] Link

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. (Accessed 2024).[1] Link

-

PubChem. 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine Compound Summary. (Accessed 2024).[1] Link

-

Sigma-Aldrich. Protocol for Deprotection of 1,3-Dioxolanes. (Accessed 2024).[1] Link

Sources

Strategic Utilization of Pyridine-Based Building Blocks in Modern Medicinal Chemistry

Executive Summary: The "Privileged" Nitrogen Heterocycle[1]

In the landscape of modern drug discovery, the pyridine ring has ascended to become the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs , recently surpassing piperidine [1]. This is not merely a statistical artifact but a result of the "Nitrogen Scan"—a strategic medicinal chemistry campaign where carbon atoms in a lead scaffold are systematically replaced with nitrogen.

For the drug hunter, the pyridine building block is not just a structural spacer; it is a functional tool used to modulate lipophilicity (LogP) , solubility , metabolic stability , and target engagement (via H-bond acceptance). This guide synthesizes the physicochemical rationale, synthetic methodologies, and strategic application of pyridine building blocks.[1]

Physicochemical Rationale: The "Nitrogen Scan" Logic

The transition from a benzene ring to a pyridine ring induces profound changes in the molecular profile.[2] Understanding these shifts is critical for rational design.

The Dipole and Basicity

Unlike benzene, which is non-polar, pyridine possesses a permanent dipole moment (~2.2 D) and a lone pair on the nitrogen atom that is orthogonal to the

-

H-Bonding: The nitrogen acts as a specific Hydrogen Bond Acceptor (HBA), often engaging key residues (e.g., the "hinge region" in kinase inhibitors).

-

Basicity: With a pKa of ~5.2 (conjugate acid), pyridine is largely unprotonated at physiological pH (7.4), but electron-donating groups (EDGs) at C2/C4 can raise this pKa, improving solubility in acidic media (stomach).

Metabolic Blocking

The "Nitrogen Scan" is frequently employed to block metabolic soft spots.

-

Oxidative Resistance: The electron-deficient nature of the pyridine ring makes it significantly less susceptible to CYP450-mediated epoxidation compared to phenyl rings.

-

CYP Inhibition/Induction: However, the lone pair can coordinate with the heme iron of CYP enzymes, potentially causing inhibition. Conversely, specific pyridine substitutions can resolve CYP induction liabilities, as seen in the development of Ivosidenib [2].[2]

Comparative Data Profile

| Property | Benzene | Pyridine | Pyrimidine | Impact on Drug Design |

| Electronic Character | Highly | Pyridine resists oxidation better than benzene. | ||

| LogP (Lipophilicity) | 2.13 | 0.65 | -0.40 | Pyridine lowers LogP, improving solubility and reducing promiscuous binding. |

| H-Bond Capacity | None | 1 Acceptor | 2 Acceptors | Key for specific target interactions (e.g., kinase hinge binding). |

| pKa (Conjugate Acid) | N/A | ~5.2 | ~1.3 | Pyridine allows for salt formation; Pyrimidine is too weakly basic. |

Synthetic Strategy: Rules of Engagement

The successful incorporation of pyridine building blocks requires navigating its unique reactivity profile.[3] The electron-deficient ring deactivates the system toward Electrophilic Aromatic Substitution (EAS) but activates it toward Nucleophilic Aromatic Substitution (SNAr) and radical additions.

The Regioselectivity Map

-

C2/C4 Positions: Highly electron-deficient.[4][5] Ideal for SNAr (using halopyridines) and Minisci-type radical alkylations .

-

C3 Position: The most "benzene-like" (least electron-deficient). Requires Cross-Coupling (Suzuki, Negishi) or specialized lithiation-directed functionalization.

Visualization: Pyridine Reactivity Decision Tree

Figure 1: Strategic decision tree for functionalizing pyridine scaffolds based on electronic properties.

Advanced Protocol: Late-Stage Functionalization via Minisci Reaction

While Suzuki couplings are standard, the Minisci reaction is the premier tool for late-stage functionalization (LSF) of pyridine blocks. It allows the direct installation of alkyl groups (methyl, cyclopropyl, etc.) onto the C2/C4 position of complex intermediates without pre-functionalization (e.g., no need for a boronic acid).

Why this protocol? Traditional Minisci conditions (AgNO3/Persulfate) are harsh. The protocol below utilizes a modern Photoredox approach, which is milder and compatible with sensitive drug-like scaffolds [3].[6]

Materials

-

Substrate: Pyridine-containing intermediate (1.0 equiv).

-

Alkylating Agent: Alkyl carboxylic acid (e.g., Cyclopropanecarboxylic acid) (2.0 equiv).

-

Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%).

-

Oxidant: Ammonium persulfate ((NH4)2S2O8) (1.5 equiv).

-

Solvent: DMSO:H2O (9:1) or MeCN:H2O.

-

Light Source: Blue LED (450 nm).

Step-by-Step Methodology

-

Preparation: In an 8 mL vial equipped with a stir bar, add the pyridine substrate (0.2 mmol), photocatalyst (2 mol%), and alkyl carboxylic acid (0.4 mmol).

-

Degassing: Dissolve components in degassed DMSO (2.0 mL). Critical: Oxygen quenches the excited state of the photocatalyst. Sparge with Argon for 10 minutes.

-

Oxidant Addition: Add the persulfate oxidant solution (dissolved in minimal water) via syringe under Argon flow.

-

Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 2-5 cm distance) with vigorous stirring. Use a fan to maintain temperature <35°C.

-

Monitoring: Monitor via LC-MS at 2, 6, and 12 hours. Look for the [M+Alkyl-H] peak.

-

Note: Mono-alkylation at C2 is favored. If C2 is blocked, C4 alkylation occurs.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography. Pyridines often streak on silica; add 1% Et3N to the eluent.

Troubleshooting "Protodeboronation" (Suzuki Context)

If utilizing 2-pyridyl boronic acids instead of Minisci, a common failure mode is protodeboronation (loss of the boron group).

-

Mechanism: The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond.[7]

-

Solution: Use MIDA boronates (slow release) or Lithium Triisopropyl Boronates to stabilize the species. Avoid strong bases; use K3PO4 or KF [4].

Strategic Workflow: The DMPK Optimization Loop

The following diagram illustrates the iterative process of using pyridine blocks to solve DMPK (Drug Metabolism and Pharmacokinetics) issues.

Figure 2: Iterative optimization cycle utilizing Nitrogen Scan methodology to improve drug-like properties.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Popiciu, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Link

-

Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

-

BenchChem Technical Support. (2025). Troubleshooting Protodeborylation of Pyrimidine/Pyridine Boronic Acids. BenchChem Protocols. Link

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Handling of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

[1]

Executive Summary

This compound is a protected heterocyclic building block used primarily to introduce a pyridine moiety into drug scaffolds via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C5-bromine position, while preserving the C2-formyl group as a 1,3-dioxolane acetal.[1]

Understanding its solubility is critical for two reasons:

-

Process Efficiency: Selecting the correct solvent for lithiation or magnesiation (Grignard) prevents precipitation of the metallated intermediate.

-

Chemical Stability: The dioxolane ring is acid-labile.[1] Inappropriate solvent choices (e.g., wet acidic solvents) can trigger premature deprotection to the parent aldehyde.

Physicochemical Profile

| Property | Data / Description |

| Compound Name | This compound |

| Parent Precursor | 5-Bromo-2-pyridinecarboxaldehyde (CAS 31181-90-5) |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Physical State | Off-white to pale yellow solid (low melting) or viscous oil (purity dependent) |

| LogP (Predicted) | ~1.8 – 2.1 (Lipophilic) |

| pKa (Pyridine N) | ~2.5 – 3.0 (Weakly basic due to electron-withdrawing Br and acetal) |

Structural Impact on Solubility

-

Pyridine Ring: Imparts solubility in moderately polar organic solvents and allows protonation in strong acids (though this risks acetal hydrolysis).

-

1,3-Dioxolane Ring: Increases lipophilicity compared to the parent aldehyde and removes the hydrogen-bond accepting capability of the carbonyl oxygen.[1]

-

Bromine Substituent: Enhances solubility in non-polar halogenated solvents (DCM, Chloroform).

Solubility Data & Solvent Compatibility

The following matrix categorizes solvents based on Solubility (capacity to dissolve) and Stability (chemical compatibility).

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Ideal for extraction, transport, and low-temp reactions.[1] |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Moderate | Warning: Acidic impurities in CHCl₃ can hydrolyze the acetal. Use basic alumina filtered or stabilized.[1] |

| Polar Aprotic | THF (Tetrahydrofuran) | Excellent | Low | Standard solvent for Grignard/Lithium exchange reactions. |

| Polar Aprotic | DMF / DMSO | High (>50 mg/mL) | Low | Used for nucleophilic substitutions (SₙAr) or high-temp couplings.[1] |

| Aromatic | Toluene | Good | Low | Preferred for reflux processes (Dean-Stark protection) and scale-up.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good | Low | Standard solvent for silica gel chromatography. |

| Alcohols | Methanol / Ethanol | Moderate | High | Risk: In the presence of trace acid, trans-acetalization or hydrolysis occurs.[1] Use only with base (e.g., Et₃N) trace. |

| Alkanes | Hexanes / Heptane | Poor (<1 mg/mL) | Low | Excellent anti-solvent for crystallization. |

| Aqueous | Water | Insoluble | Critical | Insoluble at neutral pH.[1] Soluble at pH < 2 but rapidly degrades (hydrolysis). |

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for solvent selection based on the intended chemical operation.

Figure 1: Decision tree for solvent selection based on operational requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific batch or new solvent system.

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments (aliquots) at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained.

-

Insoluble: Visible solid persists.[1]

-

-

Calculation:

-

Validation: If the solution remains clear after 1 hour, the solubility limit is confirmed.

Protocol B: Solvent Switch (Recrystallization)

Used to purify the compound from crude reaction mixtures.

-

Dissolution: Dissolve crude material in minimal DCM or EtOAc (High solubility).

-

Filtration: Filter through a celite pad to remove inorganic salts (e.g., Pd residues).

-

Concentration: Evaporate solvent under reduced pressure until a viscous oil/solid remains.

-

Anti-solvent Addition: Add Heptane or Hexanes dropwise with stirring.[1]

-

Cooling: Cool the suspension to 0–4°C for 2 hours.

-

Isolation: Filter the solid and wash with cold Heptane.

Stability & Handling (E-E-A-T)

The "Acid Trap" Risk

The 1,3-dioxolane moiety is a "masked" aldehyde. It is stable to bases (NaOH, K₂CO₃, LDA) but extremely sensitive to aqueous acids.

Mechanism of Degradation:

Handling Rules:

-

NMR Solvents: Avoid using old

(Chloroform-d). It naturally decomposes to form DCl (Deuterium Chloride), which will hydrolyze the acetal in the NMR tube, leading to confusing spectra (appearance of aldehyde peak at ~10 ppm). Recommendation: Use -

Chromatography: Pre-treat silica gel with 1% Triethylamine (Et₃N) in the eluent to neutralize acidic sites on the silica surface.

Workflow Visualization: Synthesis & Protection

The following diagram outlines the synthesis flow, highlighting where solubility plays a critical role.

Figure 2: Synthesis workflow emphasizing water removal and acid neutralization.

References

-

Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde (Precursor) Product Sheet.[1] (Accessed 2026).

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley-Interscience).[1] Standard reference for acetal stability and deprotection conditions.

-

BenchChem. 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine Synthesis and Analogues. (General synthesis of pyridyl acetals).

-

PubChem. 5-Bromopyridine-2-carbaldehyde Compound Summary. (Physical properties of the parent aldehyde).[4][5]

Difference between 5-bromo-2- and 2-bromo-5- pyridyl dioxolane isomers

This guide provides an in-depth technical analysis of two isomeric pyridine building blocks: 5-bromo-2-(1,3-dioxolan-2-yl)pyridine (Isomer A) and 2-bromo-5-(1,3-dioxolan-2-yl)pyridine (Isomer B).[1]

These molecules serve as "masked" aldehyde equivalents in medicinal chemistry, enabling the chemoselective functionalization of the pyridine ring. The core difference lies in the relative positioning of the nitrogen atom , which dictates their electronic properties, synthetic accessibility, and reactivity profiles in lithiation and cross-coupling reactions.

Structural Identity & Electronic Profile

The fundamental distinction between these isomers is the relationship between the bromine handle, the protected aldehyde (dioxolane), and the pyridine nitrogen.

| Feature | Isomer A: 5-Bromo-2-pyridyl dioxolane | Isomer B: 2-Bromo-5-pyridyl dioxolane |

| Structure | Br is at C5 (meta-like to N).Dioxolane is at C2 (ortho to N).[1] | Br is at C2 (ortho to N).Dioxolane is at C5 (meta-like to N).[1] |

| Electronic Nature of C-Br | Electron-Neutral: The C5 position is less electron-deficient.[1] Resembles a standard aryl bromide.[1] | Electron-Poor: The C2 position is highly electron-deficient due to the inductive withdrawal of the adjacent Nitrogen (-I effect).[1] |

| Dipole Moment | Lower polarity alignment.[1] | Higher polarity due to C2-Br and N vector alignment.[1] |

| Primary Utility | Precursor for C5-substituted picolinates.[1] | Precursor for C2-substituted nicotinates.[1] |

Electronic Implication on Reactivity

-

Isomer A (5-Br): The bromine is in the

-position relative to nitrogen.[1] It behaves similarly to bromobenzene in Pd-catalyzed couplings but requires more forcing conditions for nucleophilic aromatic substitution ( -

Isomer B (2-Br): The bromine is in the

-position.[1] The C-Br bond is activated for oxidative addition (Pd) and highly susceptible to

Synthetic Pathways

The synthesis of these isomers diverges upstream at the aldehyde precursor stage. The protection step (acetal formation) is identical, but the route to the brominated aldehyde dictates the cost and scalability.

Experimental Workflow: Precursor Synthesis

Figure 1: Divergent synthetic pathways. Note that direct lithiation of 2,5-dibromopyridine preferentially yields the precursor for Isomer A due to the acidification of the C2 position by the adjacent nitrogen.

Protocol 1: Acetal Protection (General Method)

Applicable to both isomers.

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Charge with Bromopyridine-carboxaldehyde (1.0 equiv), Ethylene glycol (5.0 equiv), and p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

-

Solvent: Add Toluene (0.2 M concentration).

-

Reaction: Reflux at 110°C for 12–16 hours until water evolution ceases.

-

Workup: Cool to RT. Wash with sat.[1] NaHCO3 (2x) and Brine (1x). Dry organic layer over Na2SO4.[1]

-

Purification: Vacuum distillation or crystallization (Hexanes/EtOAc).[1] Note: Silica gel chromatography can hydrolyze the acetal if the silica is not neutralized with 1% Et3N.

Reactivity Profile: The Critical Differences

A. Lithium-Halogen Exchange (Li-X)

This is the most significant differentiator.[1] The position of the bromine determines the stability of the lithiated intermediate.

| Parameter | Isomer A (5-Br) | Isomer B (2-Br) |

| Exchange Rate | Slower (requires n-BuLi). | Very Fast (C2 is activated). |

| Intermediate Stability | Stable: 3-Lithiopyridine species are stable at -78°C. | Unstable: 2-Lithiopyridines can undergo "dance" rearrangements or dimerization if temperature > -60°C. |

| Protocol Adjustment | Standard cryogenic conditions (-78°C).[1] | Must use internal trapping (Barbier conditions) or strictly maintain <-78°C. |

B. Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1][2]

-

Isomer B (2-Br) is generally more reactive in oxidative addition (

) because the C2-Br bond is weaker and more electron-deficient.[1] However, the pyridine nitrogen is sterically available to bind Pd, which can arrest the catalytic cycle.-

Solution: Use bulky ligands (e.g., XPhos, BrettPhos) to prevent N-Pd coordination.

-

-

Isomer A (5-Br) behaves like a deactivated aryl bromide.[1] It requires standard ligands (PPh3, dppf) but may need higher temperatures (80–100°C).

Reactivity Decision Matrix

Figure 2: Decision matrix for selecting reaction conditions based on the isomer.

Detailed Experimental Protocols

Protocol 2: Lithium-Halogen Exchange (Isomer A - 5-Br)

Self-validating checkpoint: Color change to deep red/orange indicates successful lithiation.[1]

-

Preparation: Flame-dry a 3-neck flask under Argon.

-

Solvation: Dissolve Isomer A (1.0 equiv) in anhydrous THF (0.15 M). Cool to -78°C .[1]

-

Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min. Maintain internal temp < -70°C.

-

Aging: Stir for 30–45 min at -78°C.

-

Trapping: Add electrophile (e.g., DMF, CO2, ketone) (1.5 equiv).

-

Warming: Allow to warm to RT over 2 hours.

-

Quench: Add sat. NH4Cl.[1]

Protocol 3: Suzuki Coupling (Isomer B - 2-Br)

Critical Factor: Ligand selection to prevent N-coordination.[1]

-

Catalyst Prep: In a glovebox, mix Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in 1,4-Dioxane. Stir 30 min to generate active species.

-

Reaction Assembly: Add Isomer B (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv, 2M aq. solution).

-

Conditions: Heat to 80°C for 4–6 hours.

-

Monitoring: Monitor by LCMS. 2-Br pyridines can undergo protodebromination (reduction) if the coupling is slow; ensure anhydrous solvents if using sensitive boronates.[1]

References

-

Parham, W. E.; Piccirilli, R. M. "Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine."[2] Journal of Organic Chemistry, 1977, 42(2), 257–260. Link

-

Gros, P. C.; Fort, Y. "Combinations of Alkyllithiums and Lithium Aminoalkoxides for Generation of Functional Pyridine Organometallics."[2] European Journal of Organic Chemistry, 2009, 25, 4199–4209.[2] Link

-

Li, J. J. "Name Reactions in Heterocyclic Chemistry II: Pyridines." Wiley-Interscience, 2011.[1] (Context on 2- vs 3-halo pyridine reactivity).

-

Knochel, P.; et al. "Functionalization of Pyridines via a Halogen/Metal Exchange." Z. Naturforsch., 2013, 68b, 411–422.[3] Link

-

Bhanage, B. M. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines."[1] Open Journal of Synthesis Theory and Applications, 2013. Link

Sources

Strategic Sourcing & Technical Validation: 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

The following technical guide details the sourcing, validation, and handling of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine , a critical linchpin intermediate in medicinal chemistry.

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, Sourcing Managers

Executive Summary: The "Linchpin" Intermediate

This compound represents a strategic class of "masked" electrophiles. In complex drug synthesis, it serves a dual purpose:

-

The "Anchor" (C-5 Position): The bromine atom allows for immediate cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build the core scaffold.

-

The "Mask" (C-2 Position): The 1,3-dioxolane moiety protects the reactive aldehyde, preventing interference during metal-catalyzed coupling, yet remains ready for late-stage deprotection and diversification (e.g., reductive amination).

This guide moves beyond simple vendor lists to establish a Quality Assurance (QA) and Sourcing Protocol that mitigates the risks associated with this acid-sensitive intermediate.

Chemical Profile & Identity

Before sourcing, the exact isomeric identity must be confirmed to prevent regioisomeric confusion (e.g., with the 2-bromo-6-isomer).

| Attribute | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Bromo-2-pyridinecarboxaldehyde ethylene acetal |

| Precursor CAS | 31181-90-5 (for the parent aldehyde) |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Key NMR Feature | Acetal methine proton (singlet) at ~5.8 ppm |

| Physical State | White to off-white solid (Yellowing indicates hydrolysis/oxidation) |

The Sourcing Matrix

Due to the acid sensitivity of the acetal functionality, "shelf stability" is the primary risk factor. Suppliers are categorized by their ability to guarantee fresh synthesis versus long-term stock.

Tier 1: Validated Stock Suppliers (High Reliability)

These vendors typically hold stock of the parent aldehyde and perform the protection step on demand or maintain strictly controlled inventory.

-

Combi-Blocks: Known for high-purity heterocycles; often provides NMR data online.

-

Enamine: Massive building block inventory; excellent for "make-on-demand" if stock is low.

-

Fluorochem (UK): Strong presence in Europe for halogenated pyridines.

Tier 2: Bulk & Custom Synthesis (Scale-Up)

-

WuXi AppTec / Pharmablock: Ideal for kg-scale requirements.

-

Strategy: For >100g orders, request a fresh CoA (Certificate of Analysis) dated within 3 months. Acetals degrade over years if packaging seals fail.

Sourcing Decision Logic

If the specific acetal CAS is elusive in catalogs, search for the Aldehyde (CAS 31181-90-5) . The protection step is trivial (Ethylene glycol, PTSA, Toluene reflux) and often yields higher reliability when performed in-house for critical steps.

Incoming Quality Control (IQC) Protocol

Trustworthiness Pillar: Never assume a commercial acetal is 100% pure. Hydrolysis reverts it to the aldehyde, which can poison subsequent Pd-catalysts or alter stoichiometry.

The "Self-Validating" Workflow

Figure 1: Incoming Quality Control Workflow. The NMR step is the critical "Go/No-Go" gate.

Experimental Validation Steps

-

Visual Check: Pure product is white. Yellow/orange indicates aldehyde formation or pyridine oxidation.

-

NMR Setup (Crucial Tip):

-

Solvent: Use DMSO-d6 or Benzene-d6 .

-

Avoid: CDCl₃ (Chloroform-d) is naturally acidic and can hydrolyze the acetal in the NMR tube, leading to false negatives. If CDCl₃ is necessary, filter it through basic alumina first.

-

-

Spectral Markers:

-

Target (Acetal): Singlet at ~5.8 ppm (CH of dioxolane).

-

Impurity (Aldehyde): Singlet at ~10.0 ppm (CHO).

-

Impurity (Ethylene Glycol): Broad singlet ~3.7 ppm (excess reagent).

-

Handling, Stability & Synthetic Utility

Expertise Insight: The dioxolane ring is robust against bases (NaOH, K₂CO₃) and nucleophiles (Grignards, organolithiums), making it perfect for Suzuki couplings. It is labile to aqueous acid .

Storage Protocol

-

Temperature: 2–8°C.

-

Atmosphere: Store under Argon/Nitrogen. Moisture is the enemy.

-

Container: Tightly sealed glass with Teflon liner.

Synthetic Workflow: The "Protect-Couple-Deprotect" Strategy

Figure 2: Synthetic utility pathway. The acetal protects the aldehyde during the metal-halogen exchange or coupling steps.

Why This Pathway? (Causality)

-

Regioselectivity: Lithiation of 2,5-dibromopyridine occurs preferentially at the C-2 position (adjacent to Nitrogen) due to the inductive electron-withdrawing effect of the nitrogen atom, allowing selective installation of the formyl group.

-

Orthogonality: The acetal survives the basic conditions of the Suzuki coupling (Step 3), which would otherwise polymerize or degrade a free aldehyde.

References

-

Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde Product Sheet. Link

-

BenchChem. Synthesis and Analogues of Pyridyl-Dioxolanes. Link

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules 2017. Link

-

PubChem. 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (Isomer Data for Comparison). Link

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS: 205584-90-5). This substrate presents a dual challenge: the coordinating nature of the pyridine nitrogen, which can poison palladium catalysts, and the acid-sensitivity of the 1,3-dioxolane (acetal) protecting group.

Successful coupling requires a catalytic system that outcompetes pyridine coordination while maintaining a pH range (basic/neutral) that preserves the acetal integrity. This note provides two validated protocols: a cost-effective "Workhorse" method for standard aryl boronates and a "High-Performance" method for sterically hindered or electron-poor partners.

Chemo-Structural Analysis & Strategy

Substrate Challenges

-

Pyridine Nitrogen Poisoning: The nitrogen atom at the 2-position is electron-rich and capable of

-coordination to the Pd(II) center, potentially arresting the catalytic cycle by preventing reduction to the active Pd(0) species or blocking the coordination of the oxidative addition partner. -

Acetal Lability: The 1,3-dioxolane group at C2 is a masked aldehyde. While stable to the basic conditions of the Suzuki reaction, it is highly susceptible to hydrolysis in acidic media. Standard acidic workups (e.g., 1M HCl washes) must be strictly avoided.

Strategic Solutions

-

Ligand Selection: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred. The large bite angle and strong chelation prevent the ligand from dissociating, reducing the probability of pyridine displacing the phosphine.

-

Base Selection: Carbonate bases (

, -

Solvent System: A biphasic system (Dioxane/Water) is critical. Water dissolves the inorganic base, ensuring a high concentration of the active boronate species (trihydroxyboronate), which is the actual transmetallating agent.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Robust, air-stable, and resistant to N-coordination poisoning. |

| Alt. Catalyst | XPhos Pd G2 | For sterically hindered partners; the bulky ligand facilitates reductive elimination. |

| Base | K₂CO₃ (2.0 - 3.0 equiv) | Mild enough to preserve functional groups; strong enough for activation. |

| Solvent | 1,4-Dioxane / Water (4:1) | Excellent solubility for both organic substrate and inorganic base. |

| Temperature | 80°C - 90°C | Sufficient energy for oxidative addition of aryl bromides without thermal degradation. |

| Atmosphere | Argon or Nitrogen | Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligand. |

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Coupling with simple phenyl/heteroaryl boronic acids.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

- (0.05 equiv / 5 mol%)

- (2.5 equiv)[1]

-

Solvent: 1,4-Dioxane / Distilled Water (4:1 ratio) [Degassed]

Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the pyridine bromide, boronic acid, and

. -

Inertion: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Briefly remove the septum/cap (under positive Argon flow) to add the Pd catalyst quickly, or add as a solution in dioxane if using a stock.

-

Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by TLC (Note: The acetal is distinct on NMR; look for the singlet ~5.8 ppm).

-

Workup (Crucial): Cool to RT. Dilute with EtOAc. Wash with Water and Brine . Do not use acid. Dry over

, filter, and concentrate.[1]

Protocol B: The "High-Performance" Method (Steric/Difficult)

Best for: Ortho-substituted boronic acids or electron-poor coupling partners.

Reagents:

-

Substrate & Boronic Acid (Same as above)

-

Catalyst: XPhos Pd G2 (0.02 - 0.04 equiv)

-

Base:

(3.0 equiv) -

Solvent: THF / Water (10:1)

Procedure:

-

Follow the setup in Protocol A.

-

Heat at 60°C - 70°C . The Buchwald precatalyst (XPhos) activates at lower temperatures and is highly active, often reaching completion in < 2 hours.

-

Workup remains the same: Neutral/Basic wash only.

Workflow Visualization

The following diagram illustrates the logical flow of the experiment, highlighting the critical decision points regarding acetal stability.

Figure 1: Decision tree and workflow for the Suzuki coupling of pyridine acetals, emphasizing the critical workup path to prevent deprotection.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Switch to XPhos Pd G2 or increase catalyst loading to 10 mol%. Ensure solvent is thoroughly degassed. |

| Acetal Hydrolysis | Acidic Workup or Solvent | Check pH of aqueous layer during workup. Ensure no acidic impurities in the boronic acid. Use buffered brine. |

| Homocoupling | Oxygen Presence | Rigorous degassing (sparging with Ar for 15 min) is required. Reduce excess boronic acid. |

| Protodeboronation | Unstable Boronic Acid | Use the corresponding Pinacol Ester or MIDA boronate instead of the free acid. |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. A foundational review establishing the base/solvent effects critical for heterocyclic couplings.

-

Organic Chemistry Portal. "Suzuki Coupling." Detailed mechanistic overview and catalyst tables.

-

Li, J. J., et al. (2017).[2][3] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules. Demonstrates the use of

and -

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Provides practical insights on ligand selection (dppf vs phosphines) for heteroaryl chlorides and bromides.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-catalyzed cross-coupling protocols for bromopyridine acetals

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Protocols for Bromopyridine Acetals

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of bromopyridine acetals. Pyridine scaffolds are central to modern medicinal chemistry, and the acetal functional group serves as a critical protecting group for carbonyls. However, the unique electronic properties of the pyridine ring present distinct challenges for cross-coupling reactions. This document elucidates the mechanistic principles, explores the rationale behind experimental design, and offers step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By synthesizing field-proven insights with fundamental principles, this guide aims to empower scientists to navigate the complexities of these reactions, enabling the efficient synthesis of complex, high-value molecules.

Introduction: The Strategic Importance of Bromopyridine Acetals

The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical development, embedded in a multitude of blockbuster drugs. The ability to functionalize this heterocycle with precision is paramount. Bromopyridines serve as versatile synthetic handles for introducing molecular complexity via palladium-catalyzed cross-coupling, one of the most powerful bond-forming methodologies in modern organic synthesis.[1]

The acetal moiety, typically protecting a formyl or keto group, adds another layer of strategic importance. It is generally robust under the basic or neutral conditions of many cross-coupling reactions, allowing chemists to mask a reactive carbonyl while forging new C-C or C-N bonds at the bromine-bearing position. Subsequent mild acidic hydrolysis readily deprotects the carbonyl, unveiling a key functional group for further derivatization.

However, the journey is not without its challenges. Bromopyridine substrates can be difficult coupling partners due to the electron-deficient nature of the ring and the potential for the pyridine nitrogen's lone pair to coordinate with the palladium catalyst, leading to inhibition or deactivation.[2] Overcoming these hurdles requires a nuanced understanding of the catalytic system—from the palladium precursor to the ligand, base, and solvent—to achieve high yields and selectivity.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a general catalytic cycle, which, despite variations, follows a common pathway of oxidative addition, transmetalation (for C-C and C-N couplings), and reductive elimination.[3][4] The choice of ligand is critical, as it stabilizes the palladium center and modulates its electronic and steric properties to facilitate each step of the cycle.[2][5]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the low toxicity of its boron-based reagents.[4][6] It is particularly effective for creating biaryl structures, which are common motifs in drug molecules.

Scientist's Insights: Causality Behind Component Selection

-

The Challenge: The electron-deficient nature of the bromopyridine can make oxidative addition sluggish. Furthermore, the stability of the required pyridine-boronic acids can be a concern.[7]

-

Catalyst & Ligand: A Pd(0) source is required, often generated in situ from a Pd(II) precursor like Pd(OAc)₂.[8] For challenging substrates like bromopyridines, standard ligands like PPh₃ may be insufficient.[2] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior. They promote the formation of a monoligated, highly reactive 12-electron L₁Pd(0) species, which accelerates oxidative addition and stabilizes the catalytic intermediates.[2][9]

-

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a spectator. It activates the boronic acid by forming a more nucleophilic boronate species ("-ate complex"), which is essential for efficient transmetalation.[3][6] Aqueous or biphasic solvent systems often enhance the effectiveness of inorganic bases.[3]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

| Component | Example Reagents | Typical Loading | Purpose |

| Bromopyridine Acetal | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | 1.0 equiv | Electrophile |

| Boronic Acid/Ester | Phenylboronic Acid | 1.1 - 1.5 equiv | Nucleophile Source |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Catalyst Source |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | 2 - 10 mol% | Stabilize & Activate Pd |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 equiv | Activate Boron Reagent |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | 0.1 - 0.5 M | Mediate Reaction |

| Temperature | 80 - 110 °C | - | Provide Activation Energy |

Table based on conditions reported in literature.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-phenyl-5-(1,3-dioxolan-2-yl)pyridine.

Sources

- 1. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jmcct.com [jmcct.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Procedure for protecting 5-bromo-2-pyridinecarboxaldehyde with ethylene glycol

Application Note & Protocol

Strategic Protection of 5-Bromo-2-Pyridinecarboxaldehyde Using Ethylene Glycol: A Detailed Guide for Synthetic Chemists

Abstract & Introduction

In the intricate field of multi-step organic synthesis, particularly in drug discovery and development, the strategic use of protecting groups is a cornerstone of success.[1][2] Aldehydes, due to their high reactivity towards nucleophiles, oxidants, and reductants, often require temporary masking to prevent undesired side reactions.[3] The protection of an aldehyde as a cyclic acetal is a robust and widely employed strategy, offering excellent stability under neutral to strongly basic conditions while allowing for facile removal under acidic conditions.[4][5]

5-Bromo-2-pyridinecarboxaldehyde is a valuable heterocyclic building block, incorporating both a reactive aldehyde and a synthetically versatile brominated pyridine ring, a common scaffold in pharmacologically active compounds.[6][7] This application note provides a comprehensive, field-tested protocol for the protection of 5-bromo-2-pyridinecarboxaldehyde as its 1,3-dioxolane derivative using ethylene glycol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer expert insights into critical experimental parameters to ensure a high-yielding and reproducible outcome.

Reaction Principle & Mechanism

The conversion of an aldehyde to a cyclic acetal is an acid-catalyzed nucleophilic addition-elimination reaction. The process is fundamentally an equilibrium, which must be actively driven towards the product.[8][9]

The key mechanistic steps are as follows: [3][10]

-

Protonation of the Carbonyl: The acid catalyst, p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the attacking oxygen to the original carbonyl oxygen.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion. This step is critical and reversible.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule acts as an intramolecular nucleophile, attacking the oxonium ion to form the five-membered dioxolane ring.

-

Regeneration of Catalyst: Deprotonation of the resulting oxonium ion yields the final acetal product and regenerates the acid catalyst.

To shift the equilibrium towards the acetal, the water generated as a byproduct is continuously removed from the reaction mixture using a Dean-Stark apparatus.[11] This application of Le Chatelier's principle is essential for achieving high conversion.[8][11]

Figure 1: Acid-catalyzed mechanism for cyclic acetal formation.

Detailed Experimental Protocol

This protocol details the procedure for the protection of 5-bromo-2-pyridinecarboxaldehyde on a 10 mmol scale.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | CAS No. | Amount (Scale) | Molar Eq. | Notes |

| 5-Bromo-2-pyridinecarboxaldehyde | 186.01 | 31181-90-5 | 1.86 g (10 mmol) | 1.0 | Starting material. Solid. |

| Ethylene Glycol | 62.07 | 107-21-1 | 0.93 g (15 mmol) | 1.5 | Reagent and serves as a reactant. |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 6192-52-5 | 95 mg (0.5 mmol) | 0.05 | Acid catalyst.[3] |

| Toluene | 92.14 | 108-88-3 | 50 mL | - | Solvent, forms an azeotrope with water (bp 85 °C).[11][12] |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~30 mL | - | For quenching the reaction. |

| Brine (Saturated NaCl solution) | - | - | ~30 mL | - | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | ~2-3 g | - | Drying agent. |

| Ethyl Acetate / Hexanes | - | - | As needed | - | For thin-layer chromatography (TLC) and column chromatography. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dean-Stark apparatus and condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging Reagents: To the flask, add 5-bromo-2-pyridinecarboxaldehyde (1.86 g, 10 mmol), toluene (50 mL), ethylene glycol (0.93 g, 15 mmol), and p-TsOH monohydrate (95 mg, 0.5 mmol).

-

Heating and Reflux: Heat the mixture to reflux using a heating mantle (the boiling point of the toluene-water azeotrope is ~85 °C, so a bath temperature of 110-120 °C is appropriate).[11][12]

-

Water Removal: Continue refluxing and observe the collection of water in the graduated arm of the Dean-Stark trap. The reaction is driven forward as water is removed.[13]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot is no longer visible and no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Cooling and Quenching: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Work-up: Carefully pour the cooled reaction mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.

-

Extraction: Separate the layers. Extract the aqueous layer twice with 25 mL portions of ethyl acetate or toluene.

-

Washing and Drying: Combine all organic layers, wash with 30 mL of brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, 5-bromo-2-(1,3-dioxolan-2-yl)pyridine.[14]

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[15]

-

Toluene is flammable and toxic; avoid inhalation and contact with skin.

-

5-Bromo-2-pyridinecarboxaldehyde is an irritant.[15] Handle with care.

Characterization and Expected Results

Product: this compound[16] Appearance: A white to off-white solid or a viscous oil. Yield: Typically >85% after purification. Spectroscopic Data:

-

¹H NMR: The most characteristic signals are the acetal proton (a singlet at ~5.8 ppm) and the four equivalent protons of the dioxolane ring (a multiplet at ~4.0-4.2 ppm).[17] The pyridine ring protons will also be present in the aromatic region, showing coupling patterns consistent with the substitution.

-

¹³C NMR: Expect to see the acetal carbon at ~102-104 ppm and the dioxolane carbons at ~65 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's mass (m/z = 230.0/232.0 for Br isotopes).

Expert Insights & Troubleshooting

-

Why p-TsOH? p-Toluenesulfonic acid is an ideal catalyst because it is a strong organic acid, solid, easy to handle, and soluble in organic solvents like toluene.[3]

-

Pyridine Basicity: The pyridine nitrogen is basic and can be protonated by the acid catalyst. While this can sometimes inhibit catalysis, the reaction proceeds efficiently because the equilibrium favors the unprotonated pyridine at reflux temperatures, and the catalytic amount of p-TsOH is sufficient to drive the desired acetalization.[18]

-

Anhydrous Conditions: While the Dean-Stark trap removes water formed in situ, starting with reasonably dry reagents and solvent will facilitate a faster reaction.

-

Deprotection: The 1,3-dioxolane group is stable to bases, organometallics, and hydrides but can be easily removed by treatment with aqueous acid (e.g., dilute HCl or p-TsOH in a water/acetone mixture) to regenerate the aldehyde, demonstrating its utility as a protecting group.[5][14]

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | Ineffective water removal; degraded catalyst. | Ensure the Dean-Stark apparatus is functioning correctly. Use fresh p-TsOH. |

| Incomplete Reaction | Insufficient reflux time or temperature. | Continue refluxing until no more water collects. Ensure the bath temperature is high enough for azeotroping. |

| Product Decomposition | Prolonged heating at high temperatures. | Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed. |

| Difficult Purification | Excess ethylene glycol remaining. | During work-up, wash the organic layer thoroughly with water to remove unreacted ethylene glycol. |

Conclusion

The protection of 5-bromo-2-pyridinecarboxaldehyde as a 1,3-dioxolane is a reliable and high-yielding procedure crucial for the synthesis of complex molecules. By employing an acid catalyst and efficiently removing water with a Dean-Stark apparatus, the aldehyde can be effectively masked, allowing for subsequent chemical transformations on other parts of the molecule. This protocol provides researchers with a robust method, complete with mechanistic insights and practical troubleshooting, to facilitate their synthetic endeavors.

References

-

Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 05). 19.5: Addition of Alcohols—Acetal Formation. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Niemczyk, M. (2015, January 12). USE OF A DEAN STARK TRAP. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals. Department of Chemistry. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]

-

ACS Publications. (2025, July 20). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Retrieved from [Link]

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. Retrieved from [Link]

-

Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

-

Cureus. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. ias.ac.in [ias.ac.in]

- 7. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. 884495-16-3|this compound|BLD Pharm [bldpharm.de]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Reagents and Protocols for the Deprotection of Pyridyl Dioxolanes to Pyridinecarboxaldehydes

Executive Summary

Pyridinecarboxaldehydes are ubiquitous building blocks in pharmaceutical synthesis and drug development. To withstand nucleophilic additions, oxidations, or cross-coupling reactions, these aldehydes are frequently protected as 1,3-dioxolanes (acetals). However, regenerating the aldehyde from a pyridyl dioxolane presents a unique synthetic challenge. This application note dissects the mechanistic hurdles of cleaving pyridyl acetals and provides field-proven, self-validating protocols to ensure high-yielding deprotections without compromising sensitive functional groups.

Mechanistic Rationale: The "Pyridine Penalty"

Standard acetal deprotection relies on the reversible protonation of an acetal oxygen, followed by the expulsion of an alcohol to form an oxocarbenium ion. However, in pyridyl dioxolanes, the basic pyridine nitrogen (pKa ~5.2) protonates preferentially before the acetal oxygen. This resulting pyridinium cation causes two distinct inhibitory effects, collectively termed the "Pyridine Penalty" :

-

Electrostatic Repulsion: The localized positive charge on the pyridine ring electrostatically repels the approach of a second proton required to activate the acetal oxygen.

-

Inductive Destabilization: The strongly electron-withdrawing pyridinium ring severely destabilizes the adjacent transition state leading to the positively charged oxocarbenium intermediate.

Consequently, mild aqueous Brønsted acids (e.g., acetic acid, dilute HCl) often fail or result in sluggish conversions. To overcome this, chemists must employ either harsh Brønsted acids, highly oxophilic Lewis acids[1], or neutral substrate-exchange catalysts[2].

Mechanistic pathway illustrating the "Pyridine Penalty" during acid-catalyzed deprotection.

Reagent Selection Matrix

To facilitate rational experimental design, the quantitative data and chemoselectivity profiles of various deprotection strategies are summarized below.

Table 1: Quantitative Comparison of Deprotection Reagents for Pyridyl Acetals

| Reagent System | Mechanism | Chemoselectivity Profile | Reaction Time | Typical Yield |

| 3 M HCl, THF, Reflux | Brønsted Acid | Low: Cleaves silyl ethers, BOC groups, and trityl groups. | 2 - 12 h | 70 - 85% |

| In(OTf)₃ (1 mol%), H₂O/Acetone | Lewis Acid | High: Tolerates esters, mild acid-sensitive groups. | 1 - 4 h | >90% |

| Er(OTf)₃ (5 mol%), CH₃NO₂ | Lewis Acid | High: Mild acidity (pH ~5.9), tolerates triple bonds. | 0.5 - 12 h | >95% |

| I₂ (10 mol%), Acetone | Substrate Exchange | Very High: Tolerates TBDMS, alkenes, and ketoximes. | 5 - 45 min | >95% |

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems , incorporating internal observational checks to guarantee experimental trustworthiness.

Protocol A: Mild Lewis Acid-Catalyzed Cleavage using In(OTf)₃

Indium(III) trifluoromethanesulfonate (<0.8 mol %) can deprotect acetals at room temperature[1]. Its high oxophilicity allows it to selectively coordinate to the hard oxygen atoms of the acetal rather than the softer nitrogen of the pyridine ring, effectively bypassing the electrostatic repulsion seen with Brønsted acids.

-

Reaction Setup: Dissolve the pyridyl dioxolane (1.0 mmol) in a 4:1 mixture of Acetone/H₂O (10 mL) in a round-bottom flask.

-

Catalyst Addition: Add In(OTf)₃ (5.6 mg, 0.01 mmol, 1 mol%).

-

Execution: Stir the mixture at room temperature. Monitor the reaction via TLC (typically 1–4 hours).

-

Quenching (Validation Check): Add saturated aqueous NaHCO₃ (5 mL). Self-Validation: The evolution of CO₂ gas (bubbling) confirms the neutralization of any trace triflic acid generated during the catalytic cycle.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Neutral Chemoselective Cleavage using Molecular Iodine in Acetone

Molecular iodine (10 mol %) in acetone achieves deprotection within minutes under neutral conditions[2]. This method operates via a transacetalization mechanism where acetone acts as both the solvent and the thermodynamic sink, receiving the protecting group to form 2,2-dimethyl-1,3-dioxolane.

-

Reaction Setup: Dissolve the pyridyl dioxolane (1.0 mmol) in reagent-grade acetone (10 mL). Causality: Excess acetone drives the equilibrium of the substrate exchange forward.

-

Reagent Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%).

-

Self-Validation 1: The solution will immediately adopt a deep brown color, indicating active, dissolved I₂.

-

-

Execution: Stir at room temperature for 5–45 minutes.

-

Self-Validation 2: On TLC (Silica gel, UV 254 nm), the product spot will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH) to form a bright orange/red precipitate, distinguishing the free aldehyde from the starting acetal.

-

-

Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise.

-

Self-Validation 3: The immediate dissipation of the brown color to a pale yellow or colorless solution confirms the complete reduction of I₂ to inactive I⁻, halting the reaction.

-

-

Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the pure pyridinecarboxaldehyde.

Step-by-step experimental workflow for the neutral deprotection of acetals using I2 in acetone.

Protocol C: Alternative Lewis Acid Cleavage using Er(OTf)₃

Erbium(III) triflate is a mild Lewis acid catalyst for this purpose[3]. It is highly effective for substrates where Indium may be incompatible or when a greener, highly reusable lanthanide catalyst is preferred.

-

Reaction Setup: Dissolve the acetal (1.0 mmol) in wet nitromethane (10 mL).

-

Catalyst Addition: Add Er(OTf)₃ (30.7 mg, 0.05 mmol, 5 mol%).

-

Execution: Stir at room temperature until TLC indicates complete consumption of the starting material (30 min to 12 h depending on electronics).

-

Isolation: Dilute with water, extract with Ethyl Acetate, and concentrate. Note: The aqueous phase can be evaporated to recover the Er(III) salt, which can be reused after drying over P₂O₅.

References

-

Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Er(OTf)₃ as a Mild Cleaving Agents for Acetals and Ketals Source: Synthesis (Thieme Connect) URL:[Link]

Sources

Application Note: High-Efficiency Sonogashira Cross-Coupling of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

In modern drug discovery, functionalized pyridines are ubiquitous structural motifs. 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine is a highly versatile bifunctional building block; the 5-bromo position serves as an electrophilic handle for transition-metal-catalyzed cross-couplings, while the 1,3-dioxolane group acts as a robust, atom-economical acetal protecting group for the 2-formyl (aldehyde) moiety.

This application note details a self-validating, highly optimized protocol for the Sonogashira coupling of this substrate with terminal alkynes. The methodology specifically addresses two major synthetic challenges: the propensity of the pyridine nitrogen to poison palladium catalysts, and the strict pH requirements necessary to prevent the premature hydrolysis of the acid-sensitive acetal group[1],[2].

Mechanistic Insights & Substrate Rationale

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The Sonogashira cross-coupling relies on a synergistic dual catalytic cycle involving a Palladium(0) species for the C–C bond formation and a Copper(I) co-catalyst for the in situ generation of a reactive copper acetylide[3],[4].

-

Overcoming Bromide Inertness & Catalyst Poisoning: Aryl bromides are inherently less reactive toward oxidative addition than their aryl iodide counterparts[5]. Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially sequestering the active catalyst and stalling the reaction[6]. To counteract this, we utilize

as a stable, highly active Pd(II) precatalyst at an elevated temperature (80 °C) in a polar aprotic solvent (DMF)[7]. The excess triphenylphosphine ligands help maintain the active Pd(0) species in the catalytic cycle. -

Acetal Preservation (The pH Imperative): The 1,3-dioxolane ring is notoriously sensitive to Brønsted acids[8]. The Sonogashira coupling generates one equivalent of hydrobromic acid (HBr) as a byproduct. While the amine base (e.g., Triethylamine,

) neutralizes this acid, the resulting triethylammonium bromide salt can create localized acidic domains during downstream aqueous extraction. Therefore, the workup must utilize a mild biological buffer (saturated aqueous

Catalytic Cycle

Catalytic cycle of the Sonogashira coupling highlighting Pd and Cu intermediates.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various parameters were screened. The quantitative data below demonstrates the causality between reaction conditions and product yield.

Table 1: Optimization of Reaction Conditions for this compound

| Entry | Pd Catalyst (5 mol%) | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observation |

| 1 | CuI (10 mol%) | THF | 65 | 45 | Incomplete conversion; bromide inertness. | ||

| 2 | CuI (10 mol%) | DMF | 80 | 88 | Optimal conditions; full conversion. | ||

| 3 | CuI (10 mol%) | DIPEA | DMF | 80 | 85 | Comparable yield; higher catalyst cost. | |

| 4 | None | DMF | 80 | 30 | Sluggish reaction without Cu co-catalyst. | ||

| 5 | CuI (10 mol%) | DMF | 25 | <10 | No reaction at room temperature. |